![molecular formula C17H25N3O2S B6025602 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6025602.png)
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC) that has been widely studied for its potential therapeutic applications.
作用機序
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 activates sGC by binding to its heme group, leading to an increase in cyclic guanosine monophosphate (cGMP) production. This, in turn, leads to the relaxation of vascular smooth muscle cells, vasodilation, and increased blood flow. This compound 41-2272 has also been shown to inhibit platelet aggregation and adhesion, as well as leukocyte adhesion and migration.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have beneficial effects on cardiovascular function, including decreased pulmonary artery pressure, improved cardiac function, and increased exercise capacity. It has also been shown to have neuroprotective effects, including reduced infarct volume and improved neurological function in animal models of stroke and traumatic brain injury. Additionally, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in various animal models.
実験室実験の利点と制限
One of the advantages of 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 is its high selectivity for sGC, which minimizes off-target effects. It is also relatively stable and easy to handle in the laboratory. However, one limitation is its short half-life, which can make it difficult to maintain a consistent level of activation of sGC over time.
将来の方向性
There are several potential future directions for the study of 4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension and heart failure. Another area of interest is its neuroprotective effects, which may have implications for the treatment of stroke and traumatic brain injury. Additionally, further research is needed to fully understand the anti-inflammatory and anti-fibrotic effects of this compound 41-2272 and its potential use in the treatment of inflammatory and fibrotic diseases.
合成法
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 can be synthesized by reacting 4-sec-butyl-N-methylbenzenesulfonamide with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product can be purified by column chromatography and characterized by NMR and mass spectrometry.
科学的研究の応用
4-sec-butyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. It has also been investigated for its neuroprotective effects in stroke and traumatic brain injury. In addition, this compound 41-2272 has been shown to have anti-inflammatory and anti-fibrotic properties in various animal models.
特性
IUPAC Name |
4-butan-2-yl-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-5-14(3)15-7-9-17(10-8-15)23(21,22)19(4)13-16-11-12-20(6-2)18-16/h7-12,14H,5-6,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLIWPBZFTJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。